molecular formula C9H19ClFNO B13483699 (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride

Cat. No.: B13483699
M. Wt: 211.70 g/mol
InChI Key: YRKQFLJIEBKNSI-WLYNEOFISA-N
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Description

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

Molecular Formula

C9H19ClFNO

Molecular Weight

211.70 g/mol

IUPAC Name

(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride

InChI

InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

YRKQFLJIEBKNSI-WLYNEOFISA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](CNC1)F.Cl

Canonical SMILES

CC(C)(C)OC1CC(CNC1)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a tert-butyl halide in the presence of a base to introduce the tert-butoxy group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce deoxygenated piperidine compounds.

Scientific Research Applications

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-3-(tert-butoxy)-5-chloropiperidine hydrochloride
  • (3S,5R)-3-(tert-butoxy)-5-bromopiperidine hydrochloride
  • (3S,5R)-3-(tert-butoxy)-5-iodopiperidine hydrochloride

Uniqueness

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.

Biological Activity

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances metabolic stability and lipophilicity, making it an attractive candidate for pharmaceutical applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H18ClFNO2
  • Molecular Weight : 239.72 g/mol

The tert-butoxy group contributes to the compound's solubility and stability, while the fluorine atom is known to influence biological interactions.

The biological activity of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate various biochemical pathways, leading to its observed effects. Studies suggest that it may interact with receptors involved in neurotransmission and inflammation, although specific target identification remains an area for further research.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values provide insight into the cytotoxic effects on non-cancerous cell lines. For example, compounds structurally related to (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride demonstrated IC50 values significantly higher than their MIC values against pathogenic strains, indicating a favorable therapeutic index .

Case Studies and Research Findings

  • Piperidine Derivatives in Antituberculosis Research :
    A study evaluated various piperidine derivatives against M. tuberculosis, revealing that modifications at specific positions significantly affected their antimicrobial potency. The findings suggested that structural modifications could enhance activity, providing a basis for further exploration of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride in similar contexts .
  • Inflammation Models :
    In models assessing inflammatory responses, compounds with similar structures were tested for their ability to modulate cytokine levels following TLR7 stimulation. Results indicated a dose-dependent reduction in IL-6 levels in treated groups compared to controls, highlighting the potential anti-inflammatory properties of such compounds .

Comparative Analysis

To understand the uniqueness of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride relative to other similar compounds, a comparison table is presented below:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µg/mL)Notes
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine HClAntimicrobialTBDTBDPotentially effective against bacteria
(3S,5R)-3-(tert-butoxy)-5-chloropiperidine HClModerate antimicrobial8TBDChlorine substituent affects potency
(3S,5R)-3-(tert-butoxy)-5-bromopiperidine HClLow antimicrobial16TBDBromine reduces activity

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